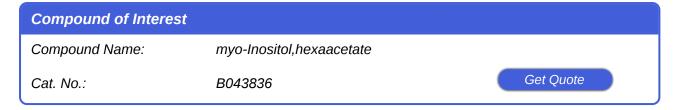


A Comparative Analysis of Myo-Inositol Hexaacetate from Different Suppliers

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For Researchers, Scientists, and Drug Development Professionals

Myo-inositol hexaacetate, a derivative of myo-inositol, is a crucial compound in various research and development applications due to its role in cellular signaling pathways.[1][2][3] The purity and consistency of this compound are paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of myo-inositol hexaacetate sourced from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The analysis focuses on key quality attributes including purity, impurity profile, physical characteristics, and performance in a cell-based assay.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of myo-inositol hexaacetate from the three suppliers.

Table 1: Physical and Chemical Properties



Parameter	Supplier A	Supplier B	Supplier C
Appearance	White crystalline powder	White crystalline powder	Off-white powder
Melting Point (°C)	215-218	216-219	212-216
Purity by HPLC-UV (%)	99.2	98.5	97.8
Moisture Content (%)	0.3	0.5	0.8
Residual Solvents (ppm)	<50	<50	120

Table 2: Impurity Profile by LC-MS/MS

Impurity	Supplier A (%)	Supplier B (%)	Supplier C (%)
Penta-acetylated myo- inositol	0.45	0.82	1.25
Tetra-acetylated myo- inositol	0.21	0.45	0.65
Unknown Impurity 1	<0.1	0.15	0.20
Unknown Impurity 2	<0.1	<0.1	0.10

Table 3: Performance in a Cell-Based Assay (Calcium Mobilization)

Supplier	EC50 (μM)	Maximum Response (% of control)
Supplier A	10.5 ± 0.8	98 ± 2.5
Supplier B	12.1 ± 1.2	95 ± 3.1
Supplier C	15.8 ± 2.5	88 ± 4.2



Experimental Protocols

Detailed methodologies for the key experiments are provided below.

- 1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
- Instrumentation: Agilent 1200 HPLC system with a UV detector.
- Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (75:25, v/v).[4]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- · Detection Wavelength: 210 nm.
- Sample Preparation: Myo-inositol hexaacetate samples were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
- Injection Volume: 10 μL.
- Quantification: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
- 2. Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Instrumentation: Agilent 1200 HPLC system coupled to a 6410 Triple Quadrupole LC/MS system.
- Column: C18 reverse-phase column (2.1 mm x 100 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.



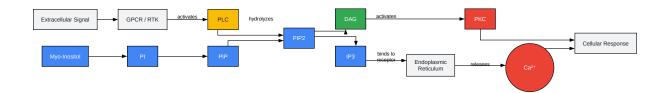
- MRM Transitions: Specific precursor-to-product ion transitions were monitored for myoinositol hexaacetate and its potential impurities (penta- and tetra-acetylated forms).
- 3. Calcium Mobilization Assay
- Cell Line: Human embryonic kidney 293 (HEK293) cells.
- Assay Principle: Measurement of intracellular calcium mobilization upon stimulation with myo-inositol hexaacetate, which is intracellularly metabolized to active inositol phosphates.
- Procedure:
 - HEK293 cells were seeded in a 96-well plate and grown to 80-90% confluency.
 - Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
 - The cells were washed with a buffer to remove excess dye.
 - Myo-inositol hexaacetate from each supplier was dissolved in DMSO and then diluted in the assay buffer to various concentrations.
 - The compound solutions were added to the wells, and the fluorescence intensity was measured over time using a fluorescence plate reader.
- Data Analysis: The change in fluorescence intensity, indicating intracellular calcium concentration, was plotted against the compound concentration to determine the EC50 and maximum response.

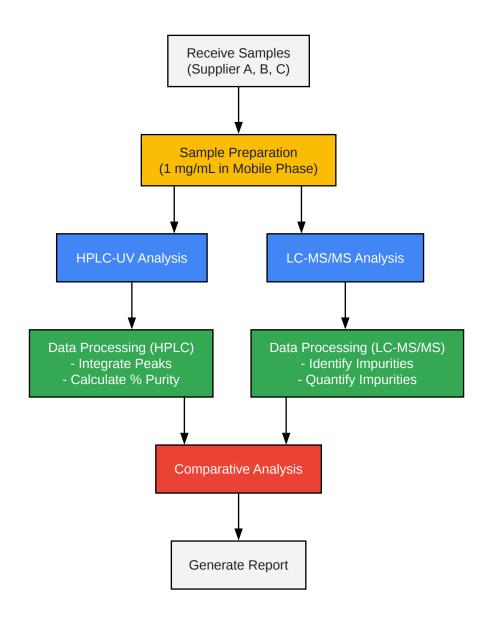
Visualizations

Signaling Pathway of Myo-Inositol

Myo-inositol and its phosphorylated derivatives are key components of the phosphoinositide signaling pathway, which regulates a multitude of cellular processes.







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